

Spectroscopic Analysis of 2-Vinylphenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Vinylphenylboronic acid

Cat. No.: B1303790

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-vinylphenylboronic acid**. While a complete, publicly available experimental dataset for **2-vinylphenylboronic acid** is limited, this document compiles and extrapolates data from closely related analogs and established principles of spectroscopic analysis. The information herein is intended to serve as a valuable resource for the characterization and utilization of this versatile compound in research and development.

Introduction to 2-Vinylphenylboronic Acid

2-Vinylphenylboronic acid is a bifunctional organic compound containing both a vinyl group and a boronic acid moiety. This unique structure makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, polymerization, and the development of sensors and functional materials. Accurate spectroscopic characterization is paramount for verifying its purity, identity, and reactivity in these applications.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **2-vinylphenylboronic acid** based on the analysis of analogous compounds such as phenylboronic acid, trans-2-phenylvinylboronic acid, and 4-vinylphenylboronic acid.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Expected Chemical Shift (δ , ppm)	Expected Multiplicity & Coupling Constants (J, Hz)	Notes
¹ H NMR			
Solvent: CDCl ₃ or DMSO-d ₆			
B(OH) ₂	~8.0	s (broad)	Chemical shift and broadness are highly dependent on concentration and water content.
Ar-H	7.2 - 7.8	m	Complex multiplet pattern due to ortho substitution.
-CH=CH ₂ (α -H)	6.8 - 7.2	dd	Doublet of doublets.
-CH=CH ₂ (β -H, cis)	5.3 - 5.6	d	Doublet.
-CH=CH ₂ (β -H, trans)	5.8 - 6.1	d	Doublet.
¹³ C NMR			
C-B	~135	The carbon attached to boron can sometimes be difficult to observe due to quadrupolar relaxation.	
Ar-C	125 - 140		
-CH=CH ₂	~136		
-CH=CH ₂	~115		

¹¹B NMR

28 - 33

s (broad)

The chemical shift is indicative of a trigonal planar boronic acid.[1]
[2]

Table 2: Vibrational, Electronic, and Mass Spectrometry Data

Technique	Expected Key Signals	Notes
Infrared (IR) Spectroscopy	Sample prepared as a solid (e.g., KBr pellet or ATR).	
O-H stretch (B(OH) ₂)	3200 - 3600 cm ⁻¹ (broad)	Characteristic broad absorption for the boronic acid hydroxyl groups.
C-H stretch (vinyl)	3000 - 3100 cm ⁻¹	
C=C stretch (aromatic)	1550 - 1650 cm ⁻¹	
B-O stretch	1300 - 1400 cm ⁻¹	A strong and characteristic band for boronic acids.[3]
C-B stretch	1000 - 1100 cm ⁻¹	[3]
UV-Vis Spectroscopy	Solvent: Methanol or Acetonitrile.	
λ _{max}	~250 - 280 nm	Expected absorption maximum due to the conjugated system of the phenyl and vinyl groups.
Mass Spectrometry	Ionization method: Electrospray Ionization (ESI) or Electron Impact (EI).	
[M-H] ⁻	m/z 147.06	Expected for negative ion mode ESI.
[M+H] ⁺	m/z 149.08	Expected for positive ion mode ESI.
Molecular Ion (M ⁺)	m/z 148.07	Expected for EI, though it may be of low intensity.
Fragmentation	Loss of H ₂ O, vinyl group, and boric acid moiety are potential fragmentation pathways.	

Detailed Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **2-vinylphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H , ^{13}C , and ^{11}B NMR spectra to confirm the molecular structure.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-vinylphenylboronic acid**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial.[\[4\]](#)
 - Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean 5 mm NMR tube.[\[5\]](#)
 - For ^{11}B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[\[5\]](#)
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse acquisition.
 - Number of Scans: 16-64 (adjust for optimal signal-to-noise).
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.

- Pulse Program: Proton-decoupled single-pulse acquisition.
- Number of Scans: 1024 or more (due to low natural abundance of ^{13}C).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 200 ppm.
- Instrument Parameters (^{11}B NMR):
 - Spectrometer: 128 MHz or higher.
 - Pulse Program: Proton-decoupled single-pulse acquisition.
 - Number of Scans: 128-512.
 - Relaxation Delay: 0.5-1 second.
 - Spectral Width: -50 to 50 ppm.
 - Reference: $\text{BF}_3 \cdot \text{OEt}_2$ as an external standard ($\delta = 0$ ppm).[\[6\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of solid **2-vinylphenylboronic acid** powder directly onto the ATR crystal.
 - Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

- Instrument Parameters:
 - Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the conjugated system.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **2-vinylphenylboronic acid** in a UV-transparent solvent (e.g., methanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).
 - Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the μM range).
- Instrument Parameters:
 - Spectrometer: Double-beam UV-Vis spectrophotometer.
 - Wavelength Range: 200 - 400 nm.
 - Cuvette: Use a matched pair of 1 cm path length quartz cuvettes.
 - Blank: Use the pure solvent as the blank reference.
 - Scan Speed: Medium.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and assess the purity of the compound.

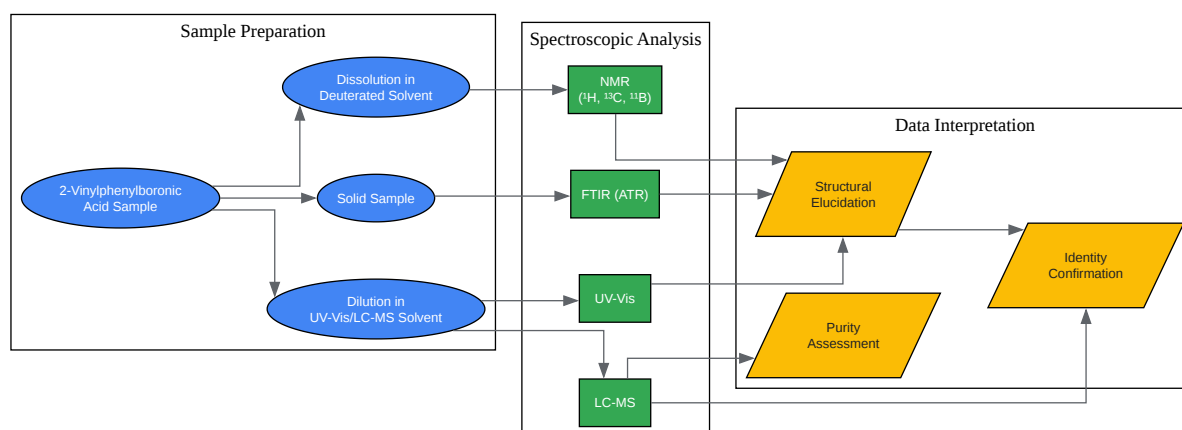
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **2-vinylphenylboronic acid** in the mobile phase (e.g., 1-10 µg/mL).
 - Filter the sample through a 0.22 µm syringe filter before injection.
- LC Parameters:
 - Column: C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 150 × 4.6 mm, 2.7 µm).[\[7\]](#)
 - Mobile Phase A: Water with 0.1% formic acid or ammonium hydroxide.[\[7\]](#)
 - Mobile Phase B: Acetonitrile with 0.1% formic acid or ammonium hydroxide.[\[7\]](#)
 - Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 10 minutes).
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 5-10 µL.
- MS Parameters:
 - Ion Source: Electrospray Ionization (ESI) in both positive and negative modes.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
 - Scan Range: m/z 50 - 500.
 - Capillary Voltage: 3-4 kV.

- Gas Flow and Temperature: Optimize for the specific instrument.

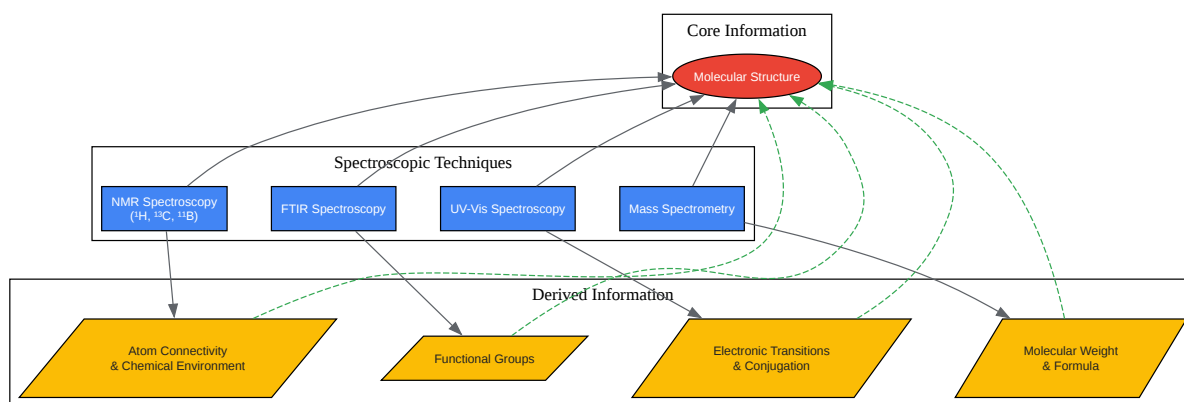
Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of **2-vinylphenylboronic acid** and the logical relationship between the different analytical techniques.



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General experimental workflow for the spectroscopic analysis of **2-vinylphenylboronic acid**.



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Logical relationship of spectroscopic techniques in elucidating molecular structure.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Vinylphenylboronic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303790#spectroscopic-analysis-of-2-vinylphenylboronic-acid]

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